![molecular formula C20H25N3O2 B5078424 N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5078424.png)
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a carboxamide group and a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by the condensation of acetylacetone with hydrazine, yielding 3,5-dimethylpyrazole.
Attachment of the Propyl Chain: The 3,5-dimethylpyrazole is then alkylated with a suitable propylating agent to introduce the propyl chain.
Formation of the Benzofuran Core: The benzofuran core is synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the benzofuran core.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the methyl groups on the pyrazole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and benzofuran rings.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties can be leveraged in the development of new materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism of action of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzofuran core may also contribute to the compound’s overall biological activity by interacting with cellular membranes or other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
- 3,6-Di(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine
Uniqueness
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran core and pyrazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Propriétés
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-12-7-8-17-16(5)19(25-18(17)15(12)4)20(24)21-9-6-10-23-14(3)11-13(2)22-23/h7-8,11H,6,9-10H2,1-5H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPYMFCKLLWGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)NCCCN3C(=CC(=N3)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
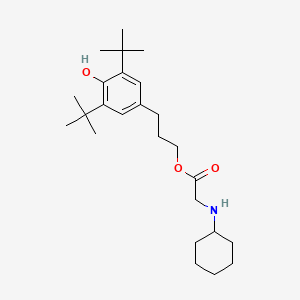

![2-[(4-benzyl-1-piperazinyl)methyl]-N-ethyl-N-(2-hydroxyethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5078363.png)
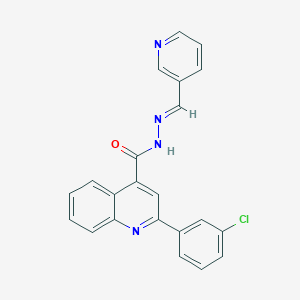
methanone](/img/structure/B5078372.png)
![N-(4-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B5078378.png)
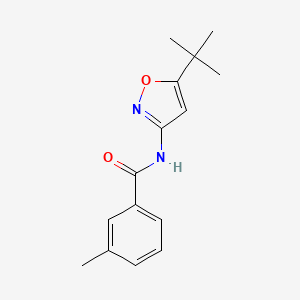
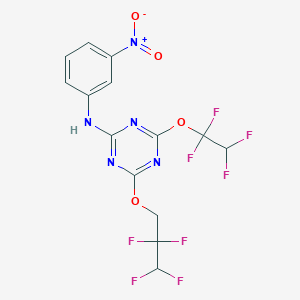
![N-[1-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B5078401.png)
![2-[1-(6-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5078405.png)
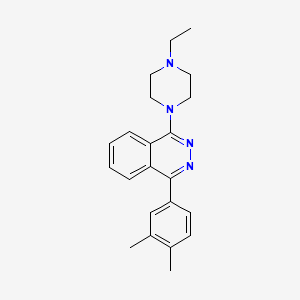
![N-(2-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(1-phenylethyl)ethanediamide](/img/structure/B5078436.png)
![10,14-bis(2H-1,3-benzodioxol-5-yl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B5078455.png)
![(E)-1-{[1-(3,4-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N'-PHENYLMETHANIMIDAMIDE](/img/structure/B5078457.png)
